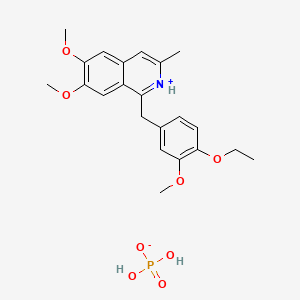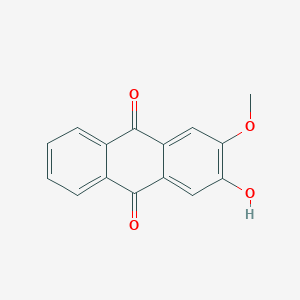
2-Hydroxy-3-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methoxy-9,10-anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by the presence of hydroxyl and methoxy groups attached to the anthraquinone core, which significantly influences its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-9,10-anthraquinone typically involves the functionalization of the anthraquinone core. One common method is the intramolecular cyclization of 2-(4-alkylbenzoyl)benzoic acid derivatives in the presence of pyrophosphoryl chloride, leading to the formation of substituted anthraquinone analogs . Another approach involves the Friedel-Crafts reaction between phthalic anhydride and benzene in the presence of aluminum chloride, followed by subsequent functionalization steps .
Industrial Production Methods: Industrial production of anthraquinone derivatives, including 2-Hydroxy-3-methoxy-9,10-anthraquinone, often relies on large-scale oxidation processes. For instance, the oxidation of anthracene using chromium (VI) as an oxidant is a widely used method . Additionally, the Diels-Alder reaction involving naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene is another industrially relevant approach .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-methoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or reduction with copper.
Substitution: Reagents such as sulfuric acid for sulfonation and sodium chlorate for chlorination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroanthraquinone and anthrone.
Substitution: Sulfonated and chlorinated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methoxy-9,10-anthraquinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methoxy-9,10-anthraquinone involves its interaction with cellular proteins and enzymes. It exerts its effects by:
Targeting Cellular Proteins: Inhibiting essential proteins such as kinases and topoisomerases, which are crucial for cancer cell viability.
Redox Reactions: Acting as a redox catalyst in industrial processes, protecting cellulose and hemicellulose from alkaline degradation.
Antioxidant Activity: Regulating reactive oxygen species (ROS) and providing neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
2-Hydroxy-3-methoxy-9,10-anthraquinone can be compared with other anthraquinone derivatives:
Propiedades
Número CAS |
51439-86-2 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-hydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-13-7-11-10(6-12(13)16)14(17)8-4-2-3-5-9(8)15(11)18/h2-7,16H,1H3 |
Clave InChI |
WVXLHZPODFZEHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


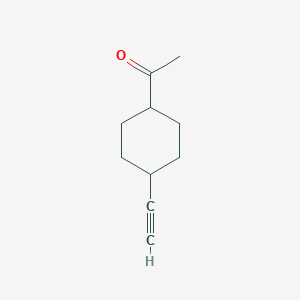
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
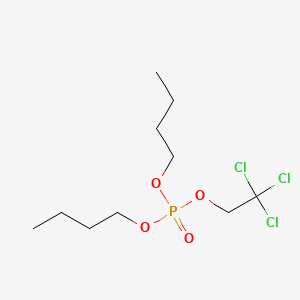
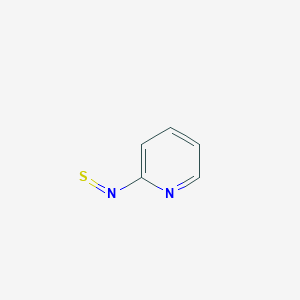
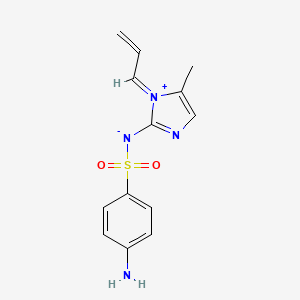

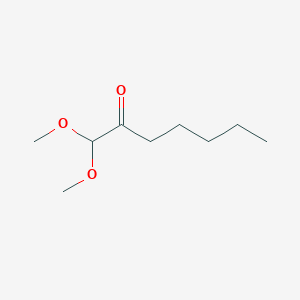
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
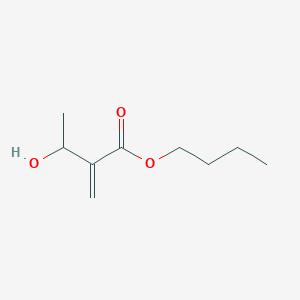
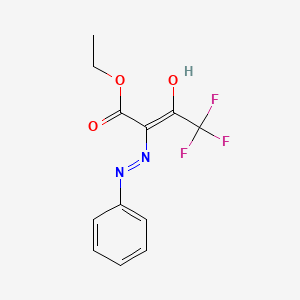


![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
